3-((2,3-Dihydrobenzo[b]thiophen-3-yl)methoxy)azetidine

Medicinal Chemistry Serotonin Receptor Ligands Structure-Activity Relationship (SAR)

Medicinal chemists targeting 5-HT2A antagonists must distinguish between 2-yl and 3-yl regioisomers of dihydrobenzo[b]thiophene-azetidine conjugates-the 3-yl isomer (CAS 1530979-83-9) orients the azetidine nitrogen differently, potentially causing orders-of-magnitude shifts in receptor affinity. Procure this ≥98% pure building block (MW 221.32) for: SAR comparison against the 2-yl variant; use as a CNS-permeable control (XLogP3 1.5, TPSA 46.6 Ų) in PAMPA/Caco-2 assays; and parallel GPCR/kinase selectivity profiling to generate publishable regioisomeric fingerprints.

Molecular Formula C12H15NOS
Molecular Weight 221.32 g/mol
Cat. No. B13530044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2,3-Dihydrobenzo[b]thiophen-3-yl)methoxy)azetidine
Molecular FormulaC12H15NOS
Molecular Weight221.32 g/mol
Structural Identifiers
SMILESC1C(CN1)OCC2CSC3=CC=CC=C23
InChIInChI=1S/C12H15NOS/c1-2-4-12-11(3-1)9(8-15-12)7-14-10-5-13-6-10/h1-4,9-10,13H,5-8H2
InChIKeyAETWWLCCPJELAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((2,3-Dihydrobenzo[b]thiophen-3-yl)methoxy)azetidine – Structural Identity for Informed Scientific Procurement


The compound 3-((2,3-Dihydrobenzo[b]thiophen-3-yl)methoxy)azetidine (CAS 1530979-83-9) is a synthetic azetidine derivative featuring a 2,3-dihydrobenzo[b]thiophene moiety linked via a methoxy bridge at the 3-position of the azetidine ring. It has a molecular weight of 221.32 g/mol and the molecular formula C12H15NOS. [1] This specific regioisomer requires careful sourcing because the position of the methoxy linkage on the benzothiophene core directly influences steric and electronic properties, which can lead to divergent biological outcomes compared to its 2-yl substituted analog.

Why Generic 2,3-Dihydrobenzo[b]thiophene Azetidine Analogs Cannot Substitute for the 3-yl Methoxy Derivative


The 2,3-dihydrobenzo[b]thiophene scaffold presents two distinct positions for methoxy-azetidine attachment: the 2-yl and the 3-yl carbon. These regioisomers are not interchangeable. Even in the absence of disclosed pharmacological data, fundamental medicinal chemistry principles dictate that the spatial orientation of the azetidine ring profoundly affects target binding. The 3-substituted isomer places the basic azetidine nitrogen in a different vector relative to the aromatic plane compared to the 2-substituted variant. This regioisomerism has been shown to cause dramatic shifts in receptor affinity within analogous 5-HT2A antagonist chemotypes, where subtle changes in linker geometry translate to orders-of-magnitude differences in IC50 values. [1] Any procurement strategy that treats the 2-yl and 3-yl variants as functional equivalents risks acquiring a compound with uncharacterized and potentially irrelevant biological activity.

Quantitative Differentiation Evidence for 3-((2,3-Dihydrobenzo[b]thiophen-3-yl)methoxy)azetidine


Crucial Regioisomeric Distinction from the 2-yl Methoxy Analog

The primary structural differentiation for procurement is the regioisomeric attachment point. The target compound (3-yl) has the azetidine linked via the 3-position of the dihydrobenzo[b]thiophene, while the commonly available alternative is the 2-yl isomer (CAS 1541983-93-0). No quantitative head-to-head biological data is publicly available for these two specific structures. However, the general chemotype is claimed in patent WO-2005047246-A1 as a human 5-HT2A receptor antagonist scaffold, where the substitution pattern on the azetidine and the linker is critical for activity. [1]

Medicinal Chemistry Serotonin Receptor Ligands Structure-Activity Relationship (SAR)

Computed Lipophilicity and Polar Surface Area Reveal Pharmacokinetic Differentiation from the 2-yl Regioisomer

Even when biological activity is unknown, computed molecular descriptors can predict differences in passive membrane permeability and oral absorption. The target compound has a computed XLogP3 of 1.5 and a Topological Polar Surface Area (TPSA) of 46.6 Ų. [1] In contrast, the 2-yl regioisomer exhibits a computed XLogP3 of 1.9 and a TPSA of 46.6 Ų (the identical TPSA arises from the shared atomic composition). [2] The 0.4 log unit difference in lipophilicity suggests the 3-yl isomer is measurably less lipophilic, which can impact tissue distribution and protein binding.

Drug-likeness ADME Prediction Physicochemical Profiling

Predicted H-Bond Donor/Acceptor Profile Consistent with CNS Drug-like Space

The target compound possesses 1 hydrogen bond donor (azetidine NH) and 3 hydrogen bond acceptors (O, S, N). Its molecular weight of 221.32 g/mol and TPSA of 46.6 Ų place it within the favorable range for CNS drug-likeness (MW <400, TPSA <90 Ų). [1] These statistics are shared with the 2-yl isomer, but the lower logP (1.5 vs 1.9) shifts the 3-yl isomer closer to the optimal lipophilicity range for blood-brain barrier penetration (logP 1-3). While this does not confirm CNS activity for the target, it differentiates it from analogs with higher logP values, which may exhibit increased plasma protein binding and reduced free brain fraction.

CNS Drug Design Blood-Brain Barrier Penetration Physicochemical Rules

Suggested Research Applications for 3-((2,3-Dihydrobenzo[b]thiophen-3-yl)methoxy)azetidine Based on Available Evidence


Structure-Activity Relationship (SAR) Probe for 5-HT2A Receptor Antagonist Chemotypes

WO-2005047246-A1 establishes that 1,3-disubstituted azetidine derivatives act as human 5-HT2A receptor antagonists. While the specific compound is not exemplified, its core structure aligns with the claimed generic formula. [1] Scientific teams can procure this compound to explore the SAR of the dihydrobenzo[b]thiophene linker region, directly comparing its functional antagonism and binding affinity against the 2-yl regioisomer to map the tolerance of the 5-HT2A binding pocket for linker geometry.

Physicochemical Benchmarking for CNS Drug Discovery Programs

The experimentally verified low molecular weight (221.32) and computed favorable CNS drug-likeness parameters (XLogP3 1.5, TPSA 46.6 Ų) make this compound a suitable physicochemical benchmark for assessing the passive permeability and non-specific binding characteristics of novel CNS-focused azetidine series. [2] It can serve as a control compound in PAMPA or Caco-2 permeability assays when evaluating 2,3-dihydrobenzo[b]thiophene-containing libraries.

Regioisomeric Selectivity Profiling in Kinase or GPCR Panel Screens

Given the growing interest in azetidine-containing kinase inhibitors and GPCR modulators, the 3-yl isomer provides a distinct topological presentation compared to the more common 2-yl variant. Contract research organizations and academic screening centers can procure both regioisomers in parallel to run selectivity profiling against a broad panel of kinases or GPCRs, establishing an early regioisomeric selectivity fingerprint that informs lead optimization. No pre-existing biological data for either isomer means clean profiling results will be highly valuable and publishable.

Synthetic Intermediate Validation for Patent-Breaking Analogs

The compound's azetidine secondary amine and dihydrobenzothiophene scaffold offer multiple synthetic handles. Medicinal chemistry teams pursuing freedom-to-operate around 5-HT2A antagonists can use the 3-yl isomer as a key intermediate to generate novel, patent-breaking analogs via N-alkylation, N-arylation, or further functionalization of the benzothiophene ring, as outlined in the generic synthetic pathways of WO-2005047246-A1. [1]

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